Cas no 823218-51-5 (5-fluoro-3-iodopyridin-2-amine)

5-Fluoro-3-iodopyridin-2-amine is a halogenated pyridine derivative featuring both fluorine and iodine substituents, offering versatile reactivity for further functionalization. The presence of fluorine enhances electron-withdrawing properties, while the iodine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The amine group at the 2-position provides an additional site for derivatization, making this compound a useful intermediate in pharmaceutical and agrochemical synthesis. Its well-defined structure and stability under standard conditions ensure reliable performance in diverse synthetic applications. This compound is particularly valued for its role in constructing complex heterocyclic frameworks and bioactive molecules.
5-fluoro-3-iodopyridin-2-amine structure
823218-51-5 structure
Product name:5-fluoro-3-iodopyridin-2-amine
CAS No:823218-51-5
MF:C5H4FIN2
MW:238.001536369324
MDL:MFCD08688587
CID:715824
PubChem ID:18455974

5-fluoro-3-iodopyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-fluoro-3-iodopyridine
    • 2-Pyridinamine,5-fluoro-3-iodo-
    • 5-fluoro-3-iodopyridin-2-amine
    • 5-Fluoro-3-iodo-pyridin-2-ylamine
    • 2-amino-3-iodo-5-fluoropyridine
    • 5-fluoro-3-iodo-2-aminopyridine
    • 5-fluoro-3-iodo-2-pyridylamine
    • 5-Fluoro-3-iodo-2-pyridinamine (ACI)
    • 5-Fluoro-3-iodo-pyridin-2-amine
    • 5-Fluoro-3-iodopyridin-2-ylamine
    • DB-082117
    • DTXSID90594024
    • J-507943
    • SY139257
    • 2-Pyridinamine, 5-fluoro-3-iodo-
    • SCHEMBL298068
    • DS-10514
    • EN300-108948
    • 823218-51-5
    • BCP26410
    • WQSPIURCJCRCIF-UHFFFAOYSA-N
    • AKOS005258183
    • 5-fluoro-3-iodo-pyrid-2-ylamine
    • MFCD08688587
    • AB48199
    • 5-Fluoro-3-iodo-pyridin-2-ylamine, AldrichCPR
    • CS-W021567
    • Z1269165281
    • MDL: MFCD08688587
    • Inchi: 1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
    • InChI Key: WQSPIURCJCRCIF-UHFFFAOYSA-N
    • SMILES: FC1C=C(I)C(N)=NC=1

Computed Properties

  • Exact Mass: 237.94000
  • Monoisotopic Mass: 237.94
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.9A^2

Experimental Properties

  • Density: 2.139
  • Boiling Point: 269℃
  • Flash Point: 117℃
  • PSA: 38.91000
  • LogP: 1.98870

5-fluoro-3-iodopyridin-2-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-fluoro-3-iodopyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM105400-5g
2-Amino-5-fluoro-3-iodopyridine
823218-51-5 98%
5g
$223 2024-07-23
Enamine
EN300-108948-2.5g
5-fluoro-3-iodopyridin-2-amine
823218-51-5 95%
2.5g
$104.0 2023-10-27
Enamine
EN300-108948-0.25g
5-fluoro-3-iodopyridin-2-amine
823218-51-5 95%
0.25g
$48.0 2023-10-27
Enamine
EN300-108948-5.0g
5-fluoro-3-iodopyridin-2-amine
823218-51-5 95%
5g
$113.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A93810-5g
2-Amino-5-fluoro-3-iodopyridine
823218-51-5 98%
5g
¥1503.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A93810-1g
2-Amino-5-fluoro-3-iodopyridine
823218-51-5 98%
1g
¥535.0 2022-10-09
eNovation Chemicals LLC
Y1210755-25G
5-fluoro-3-iodopyridin-2-amine
823218-51-5 97%
25g
$520 2024-07-21
eNovation Chemicals LLC
D509732-1g
5-Fluoro-3-iodopyridin-2-aMine
823218-51-5 97%
1g
$160 2024-05-24
Fluorochem
076358-5g
2-Amino-5-fluoro-3-iodopyridine
823218-51-5 95%
5g
£238.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IP829-100mg
5-fluoro-3-iodopyridin-2-amine
823218-51-5 98%
100mg
183CNY 2021-05-08

5-fluoro-3-iodopyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium iodide ,  Potassium iodate Solvents: Water ;  100 °C; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate ;  pH 8 - 9, rt
Reference
A threonine turnstile defines a dynamic amphiphilic binding motif in the AAA ATPase p97 allosteric binding site
Burnett, James C.; et al, Organic & Biomolecular Chemistry, 2017, 15(19), 4096-4114

5-fluoro-3-iodopyridin-2-amine Raw materials

5-fluoro-3-iodopyridin-2-amine Preparation Products

5-fluoro-3-iodopyridin-2-amine Related Literature

Additional information on 5-fluoro-3-iodopyridin-2-amine

Introduction to 5-fluoro-3-iodopyridin-2-amine (CAS No. 823218-51-5)

5-fluoro-3-iodopyridin-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 823218-51-5, this compound represents a unique structural motif that combines fluorine, iodine, and amine functional groups on a pyridine backbone. The presence of these heteroatoms not only enhances its chemical reactivity but also opens up diverse possibilities for its application in drug discovery and development.

The< strong>fluorine atom in the molecule is particularly noteworthy due to its ability to influence metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Fluorinated pyridines are frequently incorporated into modern pharmaceuticals because they can improve the overall efficacy and selectivity of the compounds. In contrast, the< strong>iodine substituent provides a handle for further chemical modifications, enabling synthetic chemists to explore various derivatization pathways. The< strong>amine group, located at the 2-position of the pyridine ring, serves as a versatile nucleophile or coordinating site, making this compound a valuable intermediate in multi-step synthetic routes.

The significance of< strong>5-fluoro-3-iodopyridin-2-amine is further underscored by its emerging role in the development of novel therapeutic agents. Recent studies have highlighted its potential as a building block for small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its structural features to design molecules with enhanced activity against kinases and other enzymes implicated in cancer and inflammatory diseases. The combination of fluorine and iodine in this scaffold allows for fine-tuning of electronic properties, which is crucial for optimizing binding interactions with biological targets.

In addition to its applications in oncology, there is growing interest in< strong>5-fluoro-3-iodopyridin-2-amine for developing treatments against infectious diseases. The amine functionality provides a scaffold for constructing peptidomimetics that mimic natural bioactive peptides while offering improved pharmacological profiles. Furthermore, the iodine atom can be readily engaged in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used to construct complex molecular architectures. These reactions are particularly valuable in medicinal chemistry for generating libraries of diverse compounds for high-throughput screening.

The synthetic utility of< strong>5-fluoro-3-iodopyridin-2-amine has been demonstrated through several innovative approaches reported in recent literature. One notable example involves its use as a precursor in the preparation of fluorinated pyridines with modified regioselectivity. By carefully controlling reaction conditions, chemists can achieve selective functionalization at different positions on the pyridine ring, allowing for the creation of tailored derivatives with specific biological activities. This flexibility makes it an indispensable tool for medicinal chemists seeking to optimize lead compounds.

The incorporation of< strong>fluorine,< strong>iodine, and< strong>amine groups into a single molecular framework has also led to exciting developments in materials science and agrochemicals. Beyond pharmaceutical applications, this compound serves as a precursor for designing advanced materials with unique electronic properties. The presence of these heteroatoms imparts distinct spectroscopic characteristics and reactivity patterns, making it suitable for applications in luminescent probes and catalytic systems.

The growing body of research on< strong>5-fluoro-3-iodopyridin-2-amine underscores its importance as a versatile intermediate in synthetic chemistry. As new methodologies emerge, the potential applications of this compound are likely to expand further. For instance, recent advances in photoredox catalysis have opened up new avenues for using halogenated pyridines as substrates for efficient functionalization under mild conditions. Such innovations not only streamline synthetic routes but also enable access to novel molecular architectures that were previously inaccessible.

In conclusion,< strong>5-fluoro-3-iodopyridin-2-amine (CAS No. 823218-51-5) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique combination of heteroatoms offers unparalleled opportunities for designing molecules with tailored properties and functionalities. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.

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(CAS:823218-51-5)5-fluoro-3-iodopyridin-2-amine
A15827
Purity:99%
Quantity:25g
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